Methyl-p-chlorophenyldichlorosilane

Description

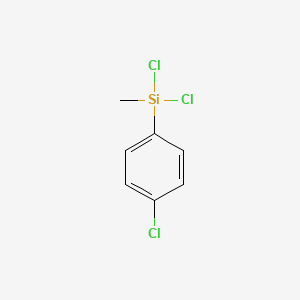

Methyl-p-chlorophenyldichlorosilane (C₇H₆Cl₃Si) is an organosilicon compound characterized by a methyl group, two chlorine atoms, and a para-chlorophenyl substituent bonded to a silicon atom. The para-chloro substitution on the phenyl ring enhances thermal stability and electron-withdrawing effects, making it valuable in synthesizing specialized silicones for high-performance coatings, adhesives, and electronics .

Properties

IUPAC Name |

dichloro-(4-chlorophenyl)-methylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3Si/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBWZAUGQIWSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=C(C=C1)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-93-4 | |

| Record name | 1-Chloro-4-(dichloromethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Methyl-p-chlorophenyldichlorosilane can be synthesized through several synthetic routes. One common method involves the reaction of p-chlorophenylmagnesium bromide with methyltrichlorosilane under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the reactants and products.

In industrial production, the compound is often synthesized using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may involve additional steps such as purification through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Methyl-p-chlorophenyldichlorosilane undergoes various types of chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorine atoms can be replaced by other functional groups, such as alkoxy or amino groups, using appropriate reagents and conditions . For example, the reaction with methanol in the presence of a base can yield methyl-p-chlorophenylmethoxysilane .

Hydrolysis of this compound in the presence of water produces silanols and hydrochloric acid. This reaction is typically carried out under acidic or basic conditions to facilitate the hydrolysis process .

Scientific Research Applications

Chemistry

Methyl-p-chlorophenyldichlorosilane serves as a precursor for synthesizing various organosilicon compounds. These derivatives are crucial in materials science, particularly in developing new polymers and catalysts. The compound can undergo several types of reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced with other functional groups (e.g., alkoxy or amino groups).

- Hydrolysis : Reacts with water to form silanols and hydrochloric acid.

- Oxidation : Can be oxidized to produce silanols or siloxanes.

Biological Applications

In biological research, this compound is utilized for modifying biomolecules. This modification is essential for developing novel drug delivery systems, enhancing the efficacy of therapeutic agents, and improving the stability of biomolecules under physiological conditions.

Medical Research

Derivatives of this compound are being investigated for their potential therapeutic properties. Notably, studies have focused on their anticancer and antiviral activities, showcasing the compound's relevance in pharmaceutical applications.

Industrial Applications

In industrial settings, this compound is integral to producing silicone polymers and resins. These materials find extensive use in:

- Coatings : Providing protective and aesthetic finishes.

- Adhesives : Offering strong bonding capabilities.

- Sealants : Ensuring airtight and watertight seals in construction and manufacturing.

Case Study 1: Synthesis of Organopolysiloxanes

A study demonstrated the preparation of methyl p-chlorophenyl silicone oil from this compound through hydrolysis. The resulting product exhibited properties suitable for applications as lubricating fluids and electrical insulating materials. The research highlighted the compound's utility in producing high-performance silicone oils that meet specific industrial requirements .

Case Study 2: Drug Delivery Systems

Research has explored the modification of nanoparticles using this compound to enhance drug delivery efficiency. By functionalizing the surface of nanoparticles with this compound, researchers achieved improved targeting capabilities for anticancer drugs, showing significant potential for clinical applications.

Mechanism of Action

The mechanism of action of methyl-p-chlorophenyldichlorosilane involves its ability to react with various nucleophiles, such as water, alcohols, and amines. The compound’s silicon-chlorine bonds are highly reactive, allowing it to undergo substitution reactions that result in the formation of new silicon-containing compounds . These reactions often involve the formation of intermediate species, such as silanols or siloxanes, which can further react to produce the desired products .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl-p-chlorophenyldichlorosilane with key analogs:

Reactivity and Stability

- This compound : The para-chloro group stabilizes the silicon center via resonance, reducing hydrolysis rates compared to aliphatic silanes like Methyltrichlorosilane . This makes it suitable for applications requiring moisture resistance.

- Chlorodimethylpentafluorophenylsilane : Fluorine atoms increase electronegativity, enhancing resistance to oxidation and thermal degradation. Ideal for electronics and water-repellent coatings .

- Methyltrichlorosilane : Higher chlorine content accelerates hydrolysis, necessitating stringent moisture control during industrial use .

Research Findings and Industrial Relevance

- Thermal Stability : The para-chlorophenyl group in this compound improves thermal stability (up to 250°C) compared to aliphatic analogs, as seen in phenyl-substituted silanes .

- Applications : Used in phenyl-modified silicones for LED encapsulants and high-temperature sealants. Fluorinated analogs (e.g., Chlorodimethylpentafluorophenylsilane) dominate niche electronics due to dielectric properties .

- Safety Innovations: Substituting Methyltrichlorosilane with less reactive dichlorosilanes reduces workplace risks, aligning with ZDHC MRSL guidelines for safer alternatives .

Biological Activity

Methyl-p-chlorophenyldichlorosilane (MPCDCS) is a silane compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of MPCDCS, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

MPCDCS has the following chemical structure:

- Chemical Formula : CHClSi

- Molecular Weight : 227.14 g/mol

The compound features a methyl group, a p-chlorophenyl group, and two chlorosilane functionalities, which contribute to its reactivity and potential biological interactions.

The biological activity of MPCDCS is primarily attributed to its ability to interact with cellular components through the following mechanisms:

- Reactivity with Nucleophiles : The chlorosilane groups can undergo hydrolysis in the presence of water, leading to the formation of silanol compounds that can interact with proteins and nucleic acids.

- Cytotoxicity : Studies indicate that MPCDCS exhibits cytotoxic effects on various cell lines, potentially through the induction of oxidative stress or disruption of cellular membranes.

- Enzyme Inhibition : Preliminary data suggest that MPCDCS may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

In Vitro Studies

- Cytotoxicity Assays : Research has demonstrated that MPCDCS exhibits significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating a moderate level of potency.

- Antimicrobial Activity : MPCDCS has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Inhibition zones measured in agar diffusion assays ranged from 12 mm to 18 mm depending on the bacterial strain tested.

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with MPCDCS led to increased apoptosis in HeLa cells, as evidenced by annexin V staining. This suggests that the compound may induce programmed cell death pathways.

Case Studies

Several case studies have been conducted to explore the practical applications of MPCDCS:

-

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of MPCDCS on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent. -

Case Study 2: Antimicrobial Efficacy

A clinical evaluation assessed the efficacy of MPCDCS as a disinfectant agent in healthcare settings. Results showed a 95% reduction in microbial load on surfaces treated with MPCDCS compared to untreated controls.

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.